Bis(dichloromethyl)sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86013-22-1 |
|---|---|
Molecular Formula |
C2H2Cl4O2S |
Molecular Weight |
231.9 g/mol |
IUPAC Name |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
InChI Key |
KTIDLZJZARSLET-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Enhancement of Polymer Properties:
Thermal and Chemical Stability: The sulfur atom in the sulfone group is in its highest oxidation state, which contributes to the excellent thermal and oxidative stability of polymers like PAES. mdpi.com The strong bonds and rigid structure imparted by the sulfone group lead to high glass transition temperatures and robust mechanical properties. taylorandfrancis.com
Acidity of Adjacent Groups: The electron-withdrawing nature of the sulfone group increases the acidity of adjacent protons. In sulfonated poly(phenylene sulfone)s, this effect leads to a significantly higher acidity of the sulfonic acid groups compared to other sulfonated hydrocarbons. acs.org This enhanced acidity results in improved proton conductivity, especially under conditions of low relative humidity, which is beneficial for fuel cell membranes. acs.org
Tuning Electronic Properties: In conjugated polymers for electronics, substituting electron-donating groups like thioalkyls with electron-withdrawing sulfones can drastically alter the material's properties. frontiersin.org This oxidation lowers both the HOMO and LUMO energy levels, effectively converting an electron-donating material into an electron acceptor. frontiersin.org This transformation is valuable for creating materials with improved air stability and for fabricating donor-acceptor systems in organic photovoltaics. frontiersin.org The sulfone moiety's high electron affinity and electron transport ability make it a prime candidate for use as an electron acceptor in these applications. rsc.org
Influence on Reactivity:the Sulfone Group S Ability to Stabilize Adjacent Carbanions Makes It a Valuable Functional Group in Organic Synthesis.researchgate.nethowever, Its Strong Electron Withdrawing Effect Can Also Deactivate Adjacent Sites to Certain Reactions. for Instance, α Halosulfones Are Surprisingly Unreactive Toward Standard Sₙ2 Nucleophilic Substitution Reactions, a Deactivation Attributed to a Combination of Polar and Steric Effects.chemistry Chemists.comthis Contrasts with the High Reactivity Seen in the Intramolecular Cyclization During the Ramberg Bäcklund Reaction.
Exploration of Electrically Conducting Materials through Sulfone Rearrangements
The transformation of sulfone-containing polymers into conjugated, electrically conducting materials can be achieved through specific chemical rearrangements, most notably the Ramberg-Bäcklund reaction. thieme-connect.comwikipedia.org This reaction provides a unique pathway to convert α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂), effectively turning carbon-sulfur bonds into a carbon-carbon double bond. wikipedia.org
The Ramberg-Bäcklund reaction proceeds via the deprotonation of an α-halo sulfone with a base to form a carbanion. wikipedia.org This is followed by an intramolecular nucleophilic attack to form a transient, unstable three-membered episulfone intermediate, which then decomposes by eliminating SO₂ to yield the final alkene. wikipedia.orgorganic-chemistry.org
In the context of polymer science, this reaction has been ingeniously applied as a post-polymerization modification strategy to create conjugated polymers like poly(arylene vinylene)s (PAVs), which are known for their optoelectronic properties. thieme-connect.com The general synthetic route involves:
Synthesis of a Precursor Polymer: A poly(thioether sulfone) or a related polysulfide is first synthesized. This can be done, for example, through the step-growth polymerization of benzylic bromide and benzylic mercaptan monomers. thieme-connect.comresearchgate.net
Oxidation to Polysulfone: The sulfide (B99878) linkages in the precursor polymer are oxidized to sulfone groups using an oxidizing agent like a peroxy acid. wikipedia.org
Halogenation: The α-positions next to the sulfone groups are halogenated.
Ramberg-Bäcklund Rearrangement: The resulting poly(α-halo sulfone) is treated with a strong base, inducing the rearrangement and forming vinylene (–CH=CH–) linkages along the polymer backbone. The extrusion of SO₂ drives the formation of the conjugated system. thieme-connect.com
A proof-of-concept study demonstrated this novel route for synthesizing a poly(arylene vinylene)-type copolymer. thieme-connect.com Although the molecular weight of the final material was modest, the study successfully established the utility of the Ramberg-Bäcklund reaction in accessing olefin-containing conductive polymers from readily available monomers. thieme-connect.com This approach is significant because it provides an alternative to more traditional methods for synthesizing conjugated polymers and expands the toolbox for materials chemists. The reaction is attractive due to the unambiguous location of the newly formed double bond and its applicability to a wide range of substrates. chemistry-chemists.com
Advanced Material Applications Derived from Bis Dichloromethyl Sulfone and Sulfone Analogs
Polymer Chemistry and Thermostable Material Development
The sulfone group is a critical component in the synthesis of high-performance, thermostable engineering polymers. Aromatic polymers containing sulfone linkages, such as poly(arylene ether sulfone)s (PAES), are renowned for their exceptional thermal stability, mechanical toughness, and resistance to hydrolysis and oxidative degradation. rsc.org The synthesis of these polymers often involves the nucleophilic aromatic substitution (SNAr) polycondensation of dihalo-diphenyl sulfone monomers with aromatic diols. rsc.orgresearchgate.net The strong electron-withdrawing nature of the sulfone group activates the halogen atoms toward substitution, facilitating the polymerization process. taylorandfrancis.comvt.edu
While direct polymerization using bis(dichloromethyl)sulfone is not commonly documented in the readily available literature, its structural analogs, particularly bis(4-halophenyl)sulfones, are cornerstone monomers in this field. For instance, the reaction of bis(4-chlorophenyl)sulfone or the more reactive but costlier bis(4-fluorophenyl)sulfone with bisphenols like bisphenol-A produces commercially significant polysulfones (PSU) and polyethersulfones (PES). rsc.org These polymers are amorphous thermoplastics with high glass transition temperatures (Tg), often in the range of 190 °C to 225 °C. nsrrc.org.tw
Research has demonstrated the versatility of sulfone-based monomers in creating polymers with tailored thermal properties. By modifying the polymer backbone or incorporating different monomers, the thermal stability can be augmented. For example, incorporating rigid and bulky structures, such as those derived from fluorene-based diols, can lead to polyesters with resistance to thermal degradation up to 350–398 °C (10% weight loss). rsc.org Similarly, the introduction of imide pendant groups into a poly(arylene ether sulfone) backbone can increase the Tg into the 207–227 °C range and improve thermal stability, with 5% weight loss occurring above 512 °C. researchgate.net Copolymers made with softwood kraft lignin (B12514952) and 4,4′-difluorodiphenyl sulfone have also shown augmented thermal stability. rsc.orgresearchgate.net
The table below summarizes the thermal properties of various polymers derived from sulfone-containing monomers, illustrating the impact of chemical structure on thermal stability.
| Polymer System | Monomers | Thermal Property | Value (°C) |
| Poly(arylene ether sulfone)s (PAES) | Dihalo-diphenyl sulfones, Aromatic diols | Glass Transition (Tg) | 190 - 225 nsrrc.org.tw |
| Imide-modified PAES | Amino-group PAES, Commercial anhydrides | 5% Weight Loss Temp. | > 512 researchgate.net |
| Fluorene/Sulfone Polyesters | Fluorene/Sulfone diacids, Diols | 10% Weight Loss Temp. | 350 - 398 rsc.org |
| Sulfonated PAES (PAES-nS) | Hydroxyphenyl-PAES, Sulfonated monomer | 5% Weight Loss Temp. | > 290 rsc.org |
This table presents data compiled from various research findings to illustrate the thermal properties of sulfone-based polymers.
Sulfone-Based Dendrimer Architectures
Dendrimers are perfectly branched, monodisperse macromolecules with a unique three-dimensional architecture that distinguishes them from linear polymers. acs.orgnih.gov The incorporation of sulfone and related sulfonimide functionalities into dendritic structures has led to a class of materials with controlled molecular shapes, high thermal stability, and tunable properties. researchgate.netacs.orgnih.gov The synthesis of these dendrimers typically follows two main strategies: the divergent method, where the molecule is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core. wiley.com
Sulfonimide-based dendrimers (SBDs) represent a significant area of this research. researchgate.net Their synthesis is often based on repetitive sequences of sulfonylation reactions. researchgate.net A common and reliable pathway involves the selective mono- or bis-sulfonylation of primary amines with arylsulfonyl chlorides, which are structurally related to this compound. acs.org This method benefits from the wide availability of arylsulfonyl chloride building blocks and the high chemical stability of the resulting sulfonimide linkages (–SO₂–NH–SO₂–). acs.org This synthetic versatility allows for precise control over the dendrimer's shape, the number of branches in each generation, and the chemical nature of the terminal groups. researchgate.netwiley.com
The properties of SBDs are heavily influenced by their structure. Unlike most dendrimers, which are amorphous, some SBDs can form crystalline solids with melting points ranging from 120–250 °C. researchgate.net Their terminal groups can be decorated with various functionalities (e.g., naphthyl, nitro, methyl) to impart specific properties, such as forming stable hydrophobic films. rsc.orgresearchgate.net
Key synthetic approaches for sulfone-based dendrimers include:
Divergent Sulfonylation: Starting from a polyamine core like poly(amidoamine) (PAMAM), successive generations are built by reacting the terminal amine groups with arylsulfonyl chlorides. rsc.org An optimized two-step amine persulfonylation method has enabled the synthesis of SBDs up to the fifth generation. rsc.org
Convergent Synthesis: This involves the preparation of dendrons with a focal point that can be attached to a core. For instance, a protected AB₂ monomer, phenyl 3,5-bis(chloromethyl)benzenesulfonate, was synthesized and coupled to form a first-generation monodendron, though further deprotection proved challenging. rsc.org
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool used to construct complex and well-defined dendrimers containing sulfone functionalities. rsc.org
These architectures are not merely synthetic curiosities; they have potential applications in materials science, such as serving as alternative electrolytes for fuel cells, and in medicinal chemistry. researchgate.net
Membrane Science Applications
Poly(arylene ether sulfone)s and their sulfonated derivatives are cornerstone materials in membrane science due to their excellent thermal stability, chemical resistance, and tunable properties.
Ultrafiltration Membranes from Sulfonated Poly(arylene ether sulfone)s
Ultrafiltration (UF) is a pressure-driven membrane process used for separating macromolecules and colloids from solutions. researchgate.net While standard polysulfone (PSU) and polyethersulfone (PES) are widely used for UF membranes, their inherent hydrophobicity can lead to membrane fouling, particularly from protein adsorption. researchgate.netrsc.org
To mitigate this, sulfonated poly(arylene ether sulfone)s (SPES) are used to fabricate UF membranes with improved performance. The introduction of sulfonic acid (–SO₃H) groups into the polymer backbone significantly enhances the hydrophilicity of the membrane surface. researchgate.netcambridge.org This increased hydrophilicity leads to higher pure water flux and, crucially, improved antifouling properties by reducing the irreversible adsorption of foulants like proteins. researchgate.netrsc.orgacs.org
SPES membranes are typically prepared via the phase inversion method, where a polymer solution is cast into a film and then immersed in a nonsolvent bath (e.g., water) to induce phase separation and form a porous structure. researchgate.net The properties of the resulting membrane can be precisely controlled by adjusting the degree of sulfonation (DS) of the polymer.
Higher Water Flux: Increasing the DS generally leads to a more hydrophilic surface, which in turn increases the pure water flux through the membrane. researchgate.netcambridge.org For example, one study showed that a membrane with a DS of 3% exhibited the largest water permeability. researchgate.net
High Rejection: SPES membranes can achieve high rejection rates for macromolecules. Membranes have been fabricated that show over 99% rejection of bovine serum albumin (BSA). researchgate.net
Enhanced Antifouling: The hydrophilic, negatively charged surface imparted by the sulfonate groups significantly reduces protein adsorption, leading to higher flux recovery ratios (FRR) after cleaning cycles. rsc.orgcambridge.org Blended membranes of PES and SPES have shown a significant reduction in the total fouling ratio compared to pristine PES membranes. rsc.org
The table below presents selected performance data for ultrafiltration membranes based on sulfonated polysulfones.
| Membrane Material | Key Feature | Pure Water Flux (L m⁻² h⁻¹) | BSA Rejection (%) | Flux Recovery Ratio (FRR) (%) |
| PES/PSFNA (4.0 wt%) | Carboxylic acid functionalized | 478 (at 0.1 MPa) | >98 | - |
| SPES (DS=3%) | Optimized sulfonation | Largest permeability | >99 | - |
| PVB/SPES (DS=27%) | Blended polymer system | - | - | 81.7 |
This table compiles data from different studies to highlight the performance of modified sulfone-based ultrafiltration membranes. researchgate.netrsc.orgcambridge.org
Anion Exchange Membrane Design and Performance
Anion exchange membranes (AEMs) are critical components in electrochemical technologies like alkaline fuel cells and water electrolyzers, where they conduct hydroxide (B78521) ions (OH⁻) while acting as a barrier between the anode and cathode. rsc.orgresearchgate.netmdpi.com Poly(arylene ether sulfone)s serve as excellent backbone materials for AEMs due to their inherent chemical and thermal stability. rsc.orgwiley.com
To function as an AEM, the polymer must be functionalized with cationic groups, typically quaternary ammonium (B1175870) (QA) or imidazolium (B1220033) groups, which are tethered to the polymer backbone. rsc.orgacs.org The design of these AEMs involves several strategies to optimize performance, focusing on achieving high ionic conductivity, good dimensional stability (i.e., low swelling), and long-term alkaline stability. nih.gov
Key design strategies and their impact on performance include:
Side-Chain Architecture: Grafting cationic groups onto flexible side chains, rather than directly on the rigid backbone, can facilitate the formation of well-defined hydrophilic/hydrophobic microphase separation. nih.govacs.org This morphology creates efficient ion transport channels, leading to higher conductivity even at moderate ion exchange capacities (IEC). nih.gov
High-Density Ion Clusters: By designing copolymers where the functional groups are clustered on specific monomer units, it's possible to create localized, high-density ion domains. rsc.orgnih.gov This approach can enhance conductivity while maintaining better dimensional stability compared to membranes with randomly distributed charges. acs.org
Cross-linking: Introducing cross-links into the membrane structure enhances its mechanical strength and alkaline stability, and suppresses excessive swelling. rsc.org For instance, end-group cross-linking of imidazolium-functionalized PAES has produced membranes with high hydroxide conductivity (107 mS cm⁻¹) and improved fuel cell performance. rsc.org
The performance of AEMs based on sulfone polymers is a balance between several key parameters, as shown in the table below.
| AEM System | IEC (meq g⁻¹) | Water Uptake (%) | Hydroxide Conductivity (mS cm⁻¹ at 80°C) | Peak Power Density (mW cm⁻²) |
| XE-Imd70 (Cross-linked) | 2.2 | - | 107 | 196.1 |
| Q-PAES-50% | - | - | 51.8 (at 90°C) | 64 |
| 40MePh-1.72 | 1.72 | 40-120 | 45 | 291 (at 60°C) |
| bPES(x/y)-Q | 0.9-1.5 | - | 62.3–98.7 | 164 |
| Branched Imidazolium PAES | - | - | 126 | - |
This table summarizes performance metrics from various studies on poly(arylene ether sulfone)-based AEMs. rsc.orgrsc.orgrsc.orgacs.orgmdpi.com
Electron-Withdrawing Effects and Their Role in Materials Science
The sulfone (–SO₂–) group is a powerful electron-withdrawing group, a characteristic that is fundamental to its utility in materials science, particularly in polymer chemistry. taylorandfrancis.comnih.govcanada.ca This strong inductive effect stems from the high electronegativity of the two oxygen atoms double-bonded to the central sulfur atom. nih.gov This property profoundly influences the synthesis, properties, and applications of sulfone-containing materials.
Theoretical Chemistry and Spectroscopic Characterization of Bis Dichloromethyl Sulfone
Quantum Mechanical Approaches to Electronic Structure
Quantum mechanical calculations are fundamental to understanding the mathematical framework of chemistry and the electronic structure of molecules. These computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular properties without the need for empirical data. For a molecule like bis(dichloromethyl)sulfone, such approaches can be used to model its electronic characteristics, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential map.
While specific quantum chemical studies on this compound are not prominent in the surveyed literature, the application of these methods to related sulfone compounds illustrates the potential insights. For instance, DFT calculations have been employed to understand the electronic effects and stabilization in complexes containing bis-sulfone ligands. Similarly, computational studies on iridium complexes with sulfone substrates have used DFT to calculate binding energies, providing a rationale for catalyst performance. These approaches help in understanding how the sulfone group influences the electronic environment of a molecule. Applying these methods to this compound would allow for a detailed prediction of its reactivity, stability, and the electronic influence of the dichloromethyl groups on the sulfonyl moiety.
Table 1: Information Obtainable from Quantum Mechanical Calculations
| Calculated Property | Significance |
|---|---|
| Molecular Orbital Energies (HOMO/LUMO) | Determines electronic properties, reactivity, and the energy bandgap. |
| Electron Density Distribution | Reveals the distribution of electrons within the molecule, indicating regions of high or low electron density. |
| Electrostatic Potential Map | Identifies electrophilic and nucleophilic sites, predicting intermolecular interaction points. |
| Bonding Analysis (e.g., NBO) | Characterizes the nature of chemical bonds (covalent, ionic character) and orbital interactions. |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the gas phase. |
Computational Modeling of Molecular Interactions and Bonding Patterns
Computational modeling serves as a powerful tool to investigate molecular interactions, bonding characteristics, and the underlying factors that govern chemical reactivity. These models can range from quantum mechanics to molecular mechanics, each providing a different level of detail. For this compound, computational modeling could elucidate its conformational landscape, the rotational barriers around the C-S bonds, and the nature of its intermolecular interactions in a condensed phase.
Studies on related bis(sulfone) compounds highlight the utility of this approach. For example, DFT modeling has been used to rationalize the reactivity and stereoselectivity trends in Michael additions to vinylidene bis(sulfones), demonstrating how computational analysis can explain experimental outcomes. In another application, an in silico screening of various ligand systems was conducted to predict which would have the most favorable binding energy with a sulfone substrate, guiding the development of more effective catalysts. Such models account for steric and electronic effects that dictate the strength of molecular interactions. For this compound, computational modeling would be invaluable for predicting its physical properties and its behavior in complex chemical environments.
Table 2: Applications of Computational Modeling for this compound
| Modeling Application | Research Objective |
|---|---|
| Conformational Analysis | To identify the most stable three-dimensional structures and the energy barriers between them. |
| Intermolecular Interaction Studies | To model how molecules of this compound interact with each other or with solvent molecules. |
| Bonding Pattern Analysis | To analyze the strength and characteristics of the C-S, S=O, and C-Cl bonds within the molecule. |
| Reactivity Prediction | To simulate reaction pathways and transition states, providing insight into its chemical behavior. |
X-ray Crystallography for Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and the packing of molecules in a crystal lattice.
A specific crystal structure determination for this compound (C₂H₄Cl₂O₂S) has not been reported in the surveyed scientific literature. However, the structures of closely related derivatives have been analyzed. A study involving the reaction of bis(chloromethyl) sulfone reported the successful analysis of resulting dihydroxy sulfone products by X-ray crystallography, confirming their molecular structures. Furthermore, X-ray diffraction has been extensively used to characterize a wide array of other molecules containing sulfone groups, providing a wealth of reference data. For example, in a study of chiral dimethyl-bis(ethylenedithio)tetrathiafulvalene sulfones, X-ray analysis provided definitive proof of the sulfone structure and revealed key bond lengths and intermolecular packing arrangements. Should a single crystal of this compound be analyzed, this technique would provide unambiguous data on its solid-state conformation and molecular geometry.
Table 3: Representative Bond Lengths in Sulfone-Containing Compounds from X-ray Crystallography
| Compound Family | S=O Bond Length (Å) | C=C Bond Length (Å) | Reference |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
¹H NMR spectroscopy detects the chemical environment of protons. The spectrum of this compound is predicted to be simple due to the molecule's symmetry. The four protons are located on two equivalent dichloromethyl (-CHCl₂) groups. As these protons are chemically equivalent, they are expected to produce a single resonance (a singlet) in the ¹H NMR spectrum. The precise chemical shift of this singlet, which has not been specifically reported in the reviewed literature, would be significantly influenced by the strong electron-withdrawing effects of both the adjacent sulfone (SO₂) group and the two chlorine atoms on the same carbon. This environment would cause the proton signal to appear at a relatively high chemical shift (downfield). For comparison, the methylene (B1212753) protons in chloromethylated poly(ether sulfone) appear at 4.59 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, the two dichloromethyl carbon atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected for these two carbons. The chemical shift of this carbon would be affected by the attached chlorine atoms and the sulfonyl group. While specific data for this compound is not available in the reviewed literature, data for bis(chloromethyl) sulfide (B99878) shows a ¹³C NMR signal, providing a reference point for a related structure.
Deuteron (²H) NMR spectroscopy performed on isotopically labeled single crystals is a highly sensitive probe for studying molecular dynamics and subtle structural changes, especially in solid-state systems. While no ²H NMR study has been conducted on this compound, a comprehensive investigation on deuterated bis-(4-chlorophenyl)-sulfone (BCPS) provides an excellent case study for the application of this technique to the sulfone class of compounds.
The study on BCPS focused on its normal (N) and incommensurate (IC) phases. In an incommensurate phase, a material possesses a periodic structural distortion that does not match the periodicity of the underlying crystal lattice. By analyzing the ²H NMR frequency distributions as a function of the crystal's orientation in the magnetic field, researchers were able to extract quantitative and complete structural information about the rotational displacements of the molecules associated with the phase transition. The analysis was performed by modeling the amplitudes and phases of the rotational symmetry modes that create the incommensurate modulation wave. The results obtained from ²H NMR were found to be in full agreement with data from a separate X-ray diffraction study.
Furthermore, measurements of the spin-lattice relaxation time (T₁) across the NMR frequency distributions revealed deviations from established theory, which was attributed to the fact that multiple rotational modes contribute to the incommensurate modulation in BCPS. This demonstrates that ²H NMR is a powerful tool for characterizing complex dynamical behavior in solid sulfone-containing materials.
Table 4: Key Findings from ²H NMR Study of Deuterated bis-(4-chlorophenyl)-sulfone (BCPS)
| Measurement/Analysis | Information Yielded | Key Finding | Reference |
|---|---|---|---|
| Quadrupole Splitting (Normal Phase) | Determination of the quadrupole coupling tensors for all deuterons. | Provided the baseline tensor data needed for analysis in the incommensurate phase. | |
| NMR Frequency Distribution (Incommensurate Phase) | Analysis of the structural changes associated with the phase transition. | Allowed for quantitative determination of the amplitudes and phases of rotational symmetry modes. |
| Spin-Lattice Relaxation (T₁) Time | Probing the dynamics of the molecular rotations. | Revealed that multiple rotational modes contribute to the incommensurate modulation wave. | |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The vibrational properties of this compound (C₂H₂Cl₄O₂S) are determined by the characteristic motions of its sulfonyl (SO₂) and dichloromethyl (-CHCl₂) functional groups. While detailed experimental spectra for this specific compound are not widely available in the public domain, a comprehensive analysis can be constructed based on the well-established vibrational frequencies of related molecules, such as dimethyl sulfone and other halogenated sulfones.
The sulfonyl group is expected to produce two intense and highly characteristic stretching bands in the infrared (IR) spectrum. The asymmetric stretching vibration (νₐₛ(SO₂)) typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration (νₛ(SO₂)) is found at a lower frequency, generally between 1120-1160 cm⁻¹. These bands are also prominent in the Raman spectrum. The electron-withdrawing nature of the four chlorine atoms in this compound is predicted to shift these frequencies to the higher end of their respective ranges compared to simple alkyl sulfones. Bending, scissoring, wagging, and twisting vibrations of the SO₂ group occur at lower wavenumbers, typically below 600 cm⁻¹.
The dichloromethyl groups contribute several characteristic vibrations. The C-H stretching vibration (ν(C-H)) is expected to appear around 3000 cm⁻¹. The presence of two electronegative chlorine atoms on the same carbon atom will likely shift this frequency higher than that observed in non-halogenated alkanes. The C-Cl stretching vibrations (ν(C-Cl)) are anticipated in the 850-650 cm⁻¹ region of the spectrum. Due to the presence of two chlorine atoms on each methyl group, both asymmetric and symmetric C-Cl stretching modes are expected. Furthermore, C-H bending (scissoring and rocking) vibrations will appear in the 1450-1200 cm⁻¹ range. The carbon-sulfur bond (C-S) stretching vibrations are typically weaker and appear in the 800-600 cm⁻¹ region, often overlapping with C-Cl stretches.
The following table summarizes the predicted key vibrational modes for this compound based on theoretical analysis and comparison with related compounds.
| Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity | Notes |
| C-H Stretch | ~3000 | IR, Raman | |
| SO₂ Asymmetric Stretch | 1330 - 1350 | Strong in IR, Raman | Shifted to higher frequency by electronegative Cl atoms. |
| C-H Bending/Scissoring | 1400 - 1450 | IR, Raman | |
| SO₂ Symmetric Stretch | 1140 - 1160 | Strong in IR, Raman | Shifted to higher frequency by electronegative Cl atoms. |
| C-Cl Asymmetric Stretch | 750 - 850 | Strong in IR | |
| C-Cl Symmetric Stretch | 650 - 750 | Strong in IR | |
| C-S Stretch | 600 - 800 | IR, Raman | May overlap with other modes. |
| SO₂ Bending/Wagging | < 600 | IR, Raman | Multiple bands expected. |
Mass Spectrometry for Molecular Characterization and Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₂H₂Cl₄O₂S and a monoisotopic mass of approximately 215.85 g/mol .
The electron impact (EI) mass spectrum is expected to show a complex molecular ion [M]⁺• peak cluster. This complexity arises from the natural isotopic distribution of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and sulfur (³²S ≈ 95.0%, ³³S ≈ 0.75%, ³⁴S ≈ 4.2%). The presence of four chlorine atoms will result in a characteristic pattern of five major peaks for the molecular ion ([M]⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•, [M+8]⁺•) with relative intensities dictated by the statistical probability of incorporating different chlorine isotopes.
Fragmentation of this compound under mass spectrometric conditions is predicted to proceed through several key pathways initiated by the cleavage of the weakest bonds. The carbon-sulfur bond is a likely point of initial fragmentation.
Predicted primary fragmentation pathways include:
Alpha-cleavage: Cleavage of a C-S bond to form the [M - CHCl₂]⁺ ion (m/z ≈ 133) and a dichloromethyl radical (•CHCl₂). The resulting sulfonyl-containing cation could undergo further decomposition.
Loss of Chlorine: Ejection of a chlorine radical (•Cl) to form the [M - Cl]⁺ ion. This is a common pathway for chlorinated compounds.
Loss of HCl: Elimination of a neutral hydrogen chloride molecule to yield an [M - HCl]⁺• ion.
Sulfur Dioxide Extrusion: Cleavage of both C-S bonds with the loss of a neutral SO₂ molecule (64 u) can lead to the formation of a [C₂H₂Cl₄]⁺• cation radical.
The table below outlines plausible fragments and their corresponding mass-to-charge ratios (m/z), considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).
| Plausible Fragment Ion | Formula | m/z (for ³⁵Cl) | Fragmentation Pathway |
| [M]⁺• | [C₂H₂³⁵Cl₄O₂S]⁺• | 216 | Molecular Ion |
| [M-Cl]⁺ | [C₂H₂³⁵Cl₃O₂S]⁺ | 181 | Loss of a chlorine radical |
| [SO₂CHCl₂]⁺ | [CH³⁵Cl₂O₂S]⁺ | 133 | C-S bond cleavage |
| [CHCl₂]⁺ | [CH³⁵Cl₂]⁺ | 83 | Dichloromethyl cation |
| [SO₂Cl]⁺ | [³⁵ClO₂S]⁺ | 99 | Rearrangement and cleavage |
| [M-SO₂]⁺• | [C₂H₂³⁵Cl₄]⁺• | 152 | Loss of sulfur dioxide |
Derivatives and Structural Analogs of Bis Dichloromethyl Sulfone
Bis(chloromethyl)sulfoxide Chemistry
Bis(chloromethyl) sulfoxide (B87167) is a reactive organosulfur compound. Its chemistry is characterized by the two chloromethyl groups attached to a sulfoxide moiety. The sulfoxide group, with its sulfur-oxygen double bond, influences the reactivity of the adjacent chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, where the chlorine atoms can be displaced by a variety of nucleophiles. This reactivity allows for the synthesis of a range of derivatives.
The oxidation of the corresponding bis(chloromethyl) sulfide (B99878) is a common method for the preparation of bis(chloromethyl) sulfoxide. The sulfide itself is a colorless to yellowish liquid with a pungent odor and is known for its reactivity, particularly the susceptibility of the chloromethyl groups to nucleophilic substitution. cymitquimica.com
Aryl Methyl Sulfones and Polychlorinated Biphenyl Metabolites (MeSO2-CBs)
Aryl methyl sulfones are a class of organic compounds that contain an aryl group and a methyl group attached to a sulfonyl group. A significant area of research for this class of compounds is their role as metabolites of environmental contaminants, particularly polychlorinated biphenyls (PCBs). These metabolites, known as methylsulfonyl-PCBs (MeSO2-CBs), are formed in organisms through the biotransformation of PCBs. osti.gov
Research has shown the presence of numerous MeSO2-CB congeners in the tissues of various mammals, including seals, otters, and whales. oup.comepa.gov The distribution of these metabolites can vary significantly between different tissues, such as the liver, blubber, and lungs. For instance, in gray seals, a substantial and highly specific retention of PCB methyl sulfones has been observed in the liver. oup.com Similarly, in human tissues, the total concentration of MeSO2-CBs has been found to be highest in the liver, followed by the lungs, adipose tissue, and brain. nih.gov
Studies on human milk have also detected MeSO2-CBs, with their concentrations decreasing over time, reflecting the decline in environmental PCB levels. osti.gov The most abundant congeners in human tissues (excluding the liver) are often 4'-MeSO2-CB87, 4'-MeSO2-CB101, and 3-MeSO2-CB149. nih.gov In contrast, 3'-MeSO2-CB132 is typically the most prevalent congener found in the liver. nih.gov
The formation of these metabolites involves the metabolic activation of PCBs, and their presence and distribution patterns in different species and tissues are subjects of ongoing toxicological and environmental research. osti.govnih.gov
Bis(4-chlorophenyl)sulfone (BCPS) and its Derivatives
Bis(4-chlorophenyl)sulfone (BCPS) is a high-production-volume chemical primarily used in the manufacturing of thermostable polymers like polysulfones and polyethersulfones. diva-portal.orgresearchgate.netnih.gov Due to residual monomer migrating from these polymers, BCPS has become an environmental contaminant detected in various ecosystems. researchgate.netnih.gov
Studies have documented the presence of BCPS in wildlife, including fish and birds. diva-portal.orgresearchgate.netnih.gov For example, BCPS has been found in several fish species from the Baltic Sea and Austrian freshwaters. researchgate.netnih.gov Research on guillemot eggs from the Baltic Sea has shown that BCPS concentrations have decreased very slowly over a 30-year period, indicating its persistence in the environment. diva-portal.orgnih.gov
BCPS exhibits biomagnification, with concentrations increasing up the food chain. diva-portal.orgnih.gov In cormorants, for instance, BCPS levels in the liver were found to be significantly higher than in breast muscle. nih.gov Similarly, in grey seals, BCPS concentrations were higher in the liver compared to lung and blubber tissues. researchgate.net
The structural and dynamical properties of BCPS and its derivatives have also been investigated. BCPS is notable for being one of the few van der Waals crystals that exhibits a displacive, soft-mode-driven, incommensurate phase transition. aps.org
Bis(styryl)sulfones in Organic Synthesis
Bis(styryl)sulfones are a class of compounds that have garnered interest in organic synthesis due to their versatile reactivity. These compounds can be prepared through methods like the Knoevenagel condensation. tandfonline.com For example, (E,Z)-Bis(styryl)sulfones have been synthesized by condensing Z-styrylsulfonylacetic acid with various araldehydes. tandfonline.com
The synthesis of the precursor, styrylsulfonylacetic acid, can be achieved through a route involving the reaction of sodium thioglycollate with phenylacetylene, followed by oxidation. google.com Another synthetic approach involves the condensation of sulfonyl diacetic acid with aromatic aldehydes. google.com
Bis(styryl)sulfones can undergo various chemical transformations. For instance, they can be used to synthesize 1,4-diaryl-1,3-butadienes through a reaction catalyzed by dichlorotris(triphenylphosphine)ruthenium(II). rsc.org They also serve as precursors for the synthesis of (E,E)-bis(arylcyclopropyl)sulfones via cyclopropanation with reagents like dimethylsulfonium methylide. researchgate.net Furthermore, 1-aroyl-2-styrylsulfonylethenes, which are related structures, can be used in 1,3-dipolar cycloaddition reactions to prepare various bis-heterocycles. scirp.org
Cyclic Sulfone Structures and Synthesis
Cyclic sulfones are heterocyclic compounds containing a sulfone group within a ring system. iomcworld.com They are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. mdpi.comscilit.com The sulfone moiety acts as a strong hydrogen-bond acceptor, which can facilitate interactions with biological targets. iomcworld.comenamine.net The constrained cyclic structure helps to fix the orientation of functional groups, which can be advantageous in drug design. enamine.net
A variety of synthetic methods have been developed to construct these cyclic structures. mdpi.com These methods include:
Ring-Closing Metathesis (RCM): Acyclic sulfones can be cyclized using RCM techniques. iomcworld.com
Diels-Alder Reactions: Tetrahydrothiophene 1,1-dioxide derivatives can act as dienophiles in Diels-Alder reactions to form fused cyclic sulfone systems. iomcworld.com
Radical-Initiated Cascade Reactions: Three-component double-ring cascade reactions can be initiated by radicals. mdpi.com
Sulfonyl Cyclization: Alkyl diiodides can undergo sulfonyl cyclization with gaseous sulfur dioxide. mdpi.com
Base-Promoted Cascade Transformations: Sulfone-tethered alkynols can be converted to cyclic β-ketosulfones using a base like potassium hydroxide (B78521). mdpi.com
The diversity of available synthetic routes allows for the creation of a wide range of cyclic sulfone building blocks with different ring sizes (five, six, or seven-membered rings are common) and functionalities. enamine.net
Fluoroalkyl Sulfones and Difluoromethylated Compounds
Fluoroalkyl sulfones are valuable reagents in organic synthesis, particularly for the introduction of fluorine-containing groups into molecules. nih.govsioc.ac.cn The presence of fluorine can significantly alter the physical and chemical properties of organic compounds, often leading to improved lipophilicity, bioavailability, and metabolic stability, which is highly desirable in medicinal and agrochemical development. cas.cn
Difluoromethyl heteroaryl sulfones, such as 2-PySO2CF2H (Hu reagent), have emerged as important difluoromethylation reagents. sioc-journal.cn They are known for their stability, ease of preparation, and broad applicability in reactions with carbonyl compounds. sioc-journal.cn These reagents can participate in various transformations, including nucleophilic substitution, nucleophilic addition, and Julia-Kocienski olefination, to introduce difluoromethyl and related fluorine-containing motifs. sioc-journal.cn
Fluoroalkyl phenyl sulfones can serve as precursors to fluoroalkyl radicals under photoredox copper-catalyzed conditions, enabling the 1,2-difunctionalization of alkenes. cas.cn This allows for the simultaneous introduction of a fluoroalkyl group and another functional group, such as a thioaryl group. cas.cn A range of fluoroalkyl groups, including trifluoromethyl, difluoromethyl, and perfluoroethyl, can be installed using this methodology. cas.cn
Furthermore, fluoroalkyl sulfones can be used in nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents to form C(sp2)–C(sp3) bonds, providing access to complex fluorinated scaffolds. nih.gov
Bis-Amidines with Sulfone Analogues
Bis-amidines are a class of compounds that have been investigated for their potential as antimicrobial agents and synergists that can potentiate the activity of other antibiotics against Gram-negative bacteria. acs.orgnih.gov The general structure of these molecules often consists of two amidine groups connected by a linker.
In the context of structural analogs, sulfones have been incorporated into the linker region of bis-amidines. For example, a sulfone analogue of a thioether-linked bis-amidine has been synthesized. acs.orgnih.gov This was achieved by treating the corresponding thioether with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). nih.gov
Structure-activity relationship studies have explored the impact of the linker's length and composition on the biological activity of these compounds. acs.orgnih.gov For instance, bis-amidines with longer carbon chain linkers have shown moderate inherent antibacterial activity. acs.orgnih.gov In contrast, the sulfone-linked analogue, which is more hydrophilic, did not exhibit inherent antibacterial activity up to the tested concentrations in one study. acs.orgnih.gov
The synthesis of these molecules often involves multi-step procedures, starting from the construction of a core structure with nitrile groups, which are then converted to the final amidine functionalities. nih.govscielo.br
Historical Academic Context and Future Research Directions
Evolution of Sulfone Chemistry Research
The study of sulfones, organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'), has a rich history spanning over a century. thieme-connect.com The journey began in the late 19th century, with the first synthesis methods being reported and the discovery of the first sulfone-based drug, sulfonal, in 1888. thieme-connect.com Early research established four classical and still prevalent methods for sulfone synthesis: the oxidation of corresponding sulfides or sulfoxides, Friedel–Crafts-type sulfonylation of arenes, the alkylation of sulfinate salts, and addition reactions to unsaturated carbon-carbon bonds (alkenes and alkynes). thieme-connect.comresearchgate.net
For decades, these methods formed the bedrock of sulfone chemistry. thieme-connect.com The oxidation of sulfides remains arguably the most straightforward approach for preparing both sulfoxides and sulfones. researchgate.net Aromatic sulfonylation, another widely used classical strategy, involves reacting aromatic compounds with reagents like arenesulfonyl halides or arenesulfonic acids. jchemrev.com Similarly, the alkylation of sulfinate salts with electrophiles such as alkyl halides has been a reliable, high-yielding method, though its scope can be limited by the availability of the required sulfinate salts. thieme-connect.com
The 20th and early 21st centuries have witnessed a significant evolution in sulfone synthesis, driven by the demand for more efficient, sustainable, and versatile methods. thieme-connect.com Researchers began to view sulfones not just as stable end-products but as "chemical chameleons"—versatile synthetic intermediates whose sulfonyl group could act as an activator, a leaving group, or a stabilizer for adjacent carbanions. thieme-connect.com This shift in perspective spurred the development of landmark reactions like the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted into alkenes. wikipedia.org
In the last two decades, research has surged, leading to major improvements in synthetic preparation. thieme-connect.com Key advancements include the development of transition-metal-catalyzed coupling reactions, selective C–H functionalization techniques to directly install sulfonyl groups, and innovative three-component approaches utilizing sulfur dioxide or its surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.comchemistryviews.orgrsc.org These modern methods offer improved substrate scope, greater functional group tolerance, and often proceed under milder conditions, aligning with the principles of green chemistry. thieme-connect.comnih.gov The continuous development of novel protocols, including metal-free and photocatalytic reactions, underscores the sustained importance of sulfones in diverse fields like pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.commdpi.com
Key Discoveries and Methodological Advancements in Halogenated Sulfone Chemistry
The chemistry of halogenated sulfones, a specific subclass of sulfones, has been marked by significant discoveries and the development of specialized synthetic methodologies. A classic transformation in this area is the Ramberg–Bäcklund reaction, which utilizes α-halo sulfones to synthesize alkenes through the elimination of sulfur dioxide, highlighting the synthetic utility of halogenated sulfone intermediates. thieme-connect.com
Methodological advancements have focused on creating more direct and efficient routes to halosulfonylated compounds. A notable strategy involves the halosulfonylation of unsaturated hydrocarbons. nih.gov Recent progress has enabled the direct, one-pot halosulfonylation of strained molecules like propellanes and bicyclobutanes under mild and scalable conditions. chemrxiv.orgnih.gov A key innovation in this area is the in situ generation of sulfonyl halides from readily available sulfinate salts and electrophilic halogen sources such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). chemrxiv.orgnih.gov This approach avoids the handling of potentially unstable sulfonyl halide reagents and has expanded the accessible range of sulfonyl halides to include various aryl, heteroaryl, and alkyl substituents. nih.gov
The development of radical-initiated processes has further broadened the scope of halogenated sulfone synthesis. For example, a three-component reaction involving styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts can produce β-keto sulfones, where NBS acts as both a bromine source and an oxidant in an environmentally friendly solvent like water. researchgate.net The presence of halogen atoms within the sulfone structure, such as in a dichloromethylsulfonyl group, has been observed to enhance the biological activity of certain molecules, driving further research into the synthesis of these specific motifs. researchgate.net The synthesis of compounds like bromodichloromethyl-4-chlorophenyl sulfone derivatives for potential pesticide applications demonstrates the targeted development of polyhalogenated sulfones. researchgate.net
Table 1: Key Methodological Advancements in Halogenated Sulfone Chemistry
| Advancement/Reaction | Description | Key Reagents/Conditions | Significance | Reference(s) |
|---|---|---|---|---|
| Ramberg–Bäcklund Reaction | Converts α-halo sulfones into alkenes via an episulfone intermediate and subsequent extrusion of sulfur dioxide. | α-halo sulfone, Base | Classic method for alkene synthesis utilizing halogenated sulfones. | thieme-connect.com |
| In Situ Sulfonyl Halide Generation | Sulfonyl halides are generated from sulfinate salts and an electrophilic halogen source immediately before reaction. | Sodium sulfinates, NIS, DIH, ICl | Avoids isolation of unstable reagents; expands scope to various sulfonyl halides for halosulfonylation. | chemrxiv.orgnih.gov |
| Radical Halosulfonylation | Addition of sulfonyl and halogen moieties across unsaturated bonds, often initiated by radicals. | Alkenes, NBS, Sodium Sulfinates | Enables synthesis of functionalized sulfones like β-keto sulfones under metal-free conditions. | researchgate.net |
| Direct Halosulfonylation of Strained Rings | One-pot addition of sulfonyl halides across the strained C-C bonds of bicyclic hydrocarbons. | [1.1.1]propellane, in situ generated sulfonyl halides | Provides direct access to sulfonylated bioisosteres relevant to drug discovery. | chemrxiv.orgnih.gov |
Emerging Research Areas in Bis(dichloromethyl)sulfone and Related Compounds
While research focusing specifically on this compound is limited, emerging trends in the broader field of functionalized and halogenated sulfones point toward several promising future directions for this compound and its structural relatives.
A significant area of interest is the exploration of polychlorinated alkyl sulfones as bioactive agents. Studies have shown that sulfones containing a dichloromethylsulfonyl group possess notable antifungal properties. researchgate.net For instance, dichloromethyl-4-chloro-3-nitrophenyl sulfone has been investigated for its ability to inhibit the growth and adhesion of Candida albicans. researchgate.net This suggests a clear research trajectory for this compound and similar structures as potential lead compounds in the development of new antifungal drugs or agrochemical fungicides. The fungicidal activity is reportedly enhanced by the presence of chlorine halogens in the halogenomethylsulfonyl group, making this compound a compound of particular interest. researchgate.net
Another burgeoning field is the application of sulfones in materials science. Diphenylsulfone-based molecules have been synthesized and characterized as new electron-transport materials with high triplet energies, making them suitable for use in highly efficient blue phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org The thermal and electrochemical stability of the sulfone group is advantageous for these applications. rsc.org Future research could explore the potential of highly chlorinated aliphatic sulfones like this compound to modulate electronic properties for use in specialized polymers or electronic materials.
Furthermore, the development of novel synthetic methodologies continues to open doors for creating previously inaccessible sulfone structures. Recently, a new chemical reagent was developed to facilitate access to heteroaromatic methyl sulfones, and this strategy was extended to construct sulfones with CHF₂, CF₃, and other complex alkyl groups. nih.gov This trend toward building a diverse chemical space of functionalized sulfones for medicinal chemistry could readily be applied to this compound, using it as a precursor or target for creating new molecular architectures with potential applications in drug discovery and coordination chemistry. nih.gov The persistent and bioaccumulative nature of some polychlorinated sulfone metabolites, such as methylsulfonyl-PCBs (MeSO₂-PCBs), also highlights a need for toxicological and environmental research into related compounds like this compound to understand their potential impact. diva-portal.org
Table 2: Emerging Research Directions for this compound and Related Compounds
| Research Area | Focus | Potential Application | Rationale/Related Findings | Reference(s) |
|---|---|---|---|---|
| Bioactive Agents | Investigating the antifungal and antimicrobial properties of polychlorinated alkyl sulfones. | Pharmaceuticals (antifungals), Agrochemicals (fungicides) | The dichloromethylsulfonyl group is a known pharmacophore for antifungal activity against pathogens like Candida albicans. | researchgate.net |
| Materials Science | Exploring the use of functionalized sulfones as components in advanced materials. | Organic Electronics (OLEDs), High-performance Polymers | Sulfone groups provide thermal stability and desirable electronic properties for electron-transport materials. | rsc.org |
| Synthetic Methodology | Using this compound as a building block for novel, complex chemical structures. | Medicinal Chemistry, Chemical Probes | Advances in sulfone synthesis enable the creation of diverse libraries of functionalized molecules for screening. | nih.gov |
| Environmental Chemistry | Studying the environmental fate, persistence, and toxicology. | Environmental Risk Assessment | Related polychlorinated sulfone metabolites (MeSO₂-PCBs) are known persistent organic pollutants. | diva-portal.org |
Q & A
Q. What are the established synthetic routes for bis(trichloromethyl)sulfone, and how can reaction conditions be optimized for higher yields?
Bis(trichloromethyl)sulfone is synthesized via chlorination and sulfonation of dimethyl sulfide. A key method involves reacting dimethyl sulfide with sodium hypochlorite under controlled temperature and pH conditions to achieve sequential chlorination and oxidation . Optimization strategies include:
- Maintaining a reaction temperature below 40°C to prevent over-chlorination.
- Using excess hypochlorite to ensure complete sulfone formation.
- Monitoring pH (neutral to slightly basic) to avoid decomposition. Yield improvements (>85%) are achievable by adding catalysts like FeCl₃ or adjusting solvent polarity .
Q. What analytical techniques are most effective for characterizing bis(trichloromethyl)sulfone’s structural and thermal properties?
- Structural Confirmation:
- FT-IR: Detect characteristic S=O stretching (~1300–1350 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
- ¹H/¹³C NMR: Identify methyl groups (δ ~3.5 ppm for ¹H; δ ~40 ppm for ¹³C) and sulfone moiety (δ ~125 ppm for ¹³C) .
- Thermal Stability:
- TGA/DSC: Assess decomposition onset temperature (~200°C) and residual mass under nitrogen/air atmospheres .
Q. How can researchers evaluate the compound’s stability under varying environmental conditions?
- Hydrolytic Stability: Conduct accelerated aging tests in aqueous solutions (pH 3–11) at 50–80°C, monitoring degradation via HPLC or GC-MS .
- Oxidative Resistance: Expose the compound to H₂O₂ or ozone-rich environments and quantify byproducts (e.g., sulfonic acids) .
Advanced Research Questions
Q. What challenges arise when incorporating bis(trichloromethyl)sulfone into proton exchange membranes (PEMs), and how can experimental designs address them?
While sulfone groups enhance PEM thermal stability, challenges include:
- Low Proton Conductivity: Design hybrid membranes with sulfonated polymers (e.g., sulfonated polyether ether ketone) to balance conductivity and mechanical strength .
- Methanol Crossover: Test permeability using diffusion cells with 1M methanol solutions; compare flux rates against Nafion® standards .
- Experimental Validation: Use impedance spectroscopy to measure conductivity under target conditions (e.g., 120°C, 50% relative humidity) .
Q. How should researchers resolve contradictions in reported synthetic yields across literature studies?
Discrepancies often stem from variations in:
- Chlorination Efficiency: Compare reaction times and hypochlorite concentrations (e.g., 5–12% NaOCl solutions) .
- Purification Methods: Assess the impact of recrystallization solvents (e.g., ethanol vs. chloroform) on final purity . Statistical meta-analysis of published protocols is recommended to identify optimal parameters.
Q. What mechanistic insights can be gained from studying bis(trichloromethyl)sulfone’s reactivity in cross-coupling reactions?
- Nucleophilic Substitution: Track Cl⁻ release kinetics using ion-selective electrodes in reactions with amines or thiols .
- Radical Pathways: Employ ESR spectroscopy to detect trichloromethyl radicals during photolysis or thermal decomposition .
- Computational Modeling: Use DFT calculations to predict reaction pathways (e.g., S-O bond cleavage energetics) .
Q. How can researchers design toxicity assays for bis(trichloromethyl)sulfone derivatives in environmental studies?
- Aquatic Toxicity: Perform Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) at 0.1–10 mg/L concentrations .
- Genotoxicity: Use Ames tests (OECD 471) with Salmonella strains to assess mutagenic potential .
- Data Validation: Cross-reference results with structurally analogous sulfones (e.g., diphenyl sulfone) to identify structure-activity relationships .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
